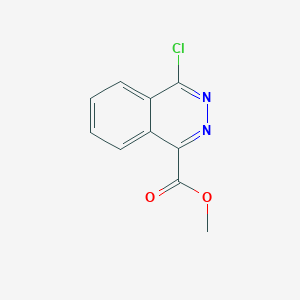
Methyl 4-chlorophthalazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chlorophthalazine-1-carboxylate is a chemical compound with the molecular formula C9H6ClNO2
生物活性
Methyl 4-chlorophthalazine-1-carboxylate (MCP) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of MCP, focusing on its antitumor effects, mechanism of action, and other relevant biological properties supported by recent research findings.
Chemical Structure and Properties
MCP is characterized by the following structural formula:
- Molecular Formula : C10H7ClN2O2
- SMILES : COC(=O)C1=NN=C(C2=CC=CC=C21)Cl
This compound features a phthalazine core with a carboxylate group and a chlorine substituent, which are essential for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of MCP and its derivatives. A significant focus has been on their inhibitory effects on various cancer cell lines, particularly through the inhibition of specific tyrosine kinases involved in tumor progression.
In Vitro Studies
- Cell Line Sensitivity : MCP derivatives have been tested against the National Cancer Institute (NCI) 60 cell line panel. The results indicated that several phthalazine derivatives exhibited potent cytotoxic activity with GI50 values ranging from 0.15 to 8.41 µM . Notably, compounds like 6b, 7b, and 13c demonstrated broad-spectrum activity against various cancer types including non-small cell lung cancer, melanoma, and breast cancer.
- Mechanism of Action : The mechanism by which MCP exerts its antitumor effects includes:
- Comparative Efficacy : The 4-chloro substitution in MCP has been shown to influence its biological activity. For instance, while some derivatives with this substitution exhibited significant growth inhibition, others did not show any notable effects against specific cell lines .
Antimicrobial Activity
In addition to its antitumor properties, MCP has also been evaluated for antimicrobial activity:
- Antibacterial Effects : Research indicates that phthalazine derivatives can possess moderate antibacterial properties. The introduction of various substituents can enhance or diminish this activity depending on the target bacteria .
- Antifungal Activity : Some studies have reported that certain phthalazine derivatives display antifungal activity against strains such as Candida albicans and Aspergillus niger. The presence of specific substituents like 4-chloro groups can be beneficial for enhancing antifungal efficacy .
Summary of Findings
The following table summarizes key findings regarding the biological activities of this compound and its derivatives:
| Activity Type | Observed Effects | GI50 Values (µM) | Notes |
|---|---|---|---|
| Antitumor | Broad-spectrum cytotoxicity | 0.15 - 8.41 | Effective against multiple cancer types |
| Mechanism | Induces apoptosis; causes cell cycle arrest | - | Involves cleaved caspase-3 expression |
| Antibacterial | Moderate activity against various bacteria | - | Activity varies with different substituents |
| Antifungal | Effective against Candida and Aspergillus | - | Substituents influence efficacy |
Case Studies
- In Vivo Studies : While most data is derived from in vitro studies, further research involving animal models is necessary to validate the therapeutic potential of MCP in vivo.
- Clinical Relevance : Ongoing investigations into MCP's pharmacokinetics and toxicity profiles are crucial for assessing its suitability as a candidate for drug development.
属性
IUPAC Name |
methyl 4-chlorophthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)8-6-4-2-3-5-7(6)9(11)13-12-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKMPBYDQBIBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092174-96-2 |
Source


|
| Record name | methyl 4-chlorophthalazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














